molecular formula C24H19ClN2O4S2 B2935898 3-(Benzenesulfonyl)-N2-(2-chlorophenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine CAS No. 890820-00-5

3-(Benzenesulfonyl)-N2-(2-chlorophenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine

Cat. No.: B2935898
CAS No.: 890820-00-5
M. Wt: 499
InChI Key: SZENPSQFGOYMLB-UHFFFAOYSA-N
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Description

This compound is a thiophene-based derivative featuring a benzenesulfonyl group at position 3, a 2-chlorophenylamino group at position 2, and a 4-methoxybenzoyl substituent at position 3. The 2-chlorophenyl and 4-methoxybenzoyl groups confer distinct electronic and steric properties, influencing solubility, metabolic stability, and target binding .

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4S2/c1-31-16-13-11-15(12-14-16)21(28)22-20(26)23(33(29,30)17-7-3-2-4-8-17)24(32-22)27-19-10-6-5-9-18(19)25/h2-14,27H,26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZENPSQFGOYMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-N2-(2-chlorophenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various substituents through reactions such as sulfonylation, chlorination, and benzoylation. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-N2-(2-chlorophenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate.

    Industry: Used in the development of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-N2-(2-chlorophenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Analysis

Compound BA98455
  • Structure : 5-(2H-1,3-Benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine
  • Key Differences :
    • Replaces the 4-methoxybenzoyl group with a benzodioxole-carbonyl moiety.
    • Substitutes 2-chlorophenyl with 2-fluorophenyl.
  • Impact :
    • The benzodioxole group enhances metabolic stability but reduces aqueous solubility compared to the 4-methoxybenzoyl group .
    • Fluorine’s electronegativity may improve target binding affinity but alter pharmacokinetics .
  • Molecular Weight : 526.56 g/mol (C25H19FN2O6S2) .
Compound G613-0257
  • Structure : N2-(2,4-Dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine
  • Key Differences: Uses 4-fluorobenzoyl instead of 4-methoxybenzoyl. Incorporates a 2,4-dimethylphenylamino group.
  • Dimethylphenyl adds steric bulk, possibly reducing membrane permeability .
  • Molecular Weight : ~526.6 g/mol (C26H23FN2O4S2) .
Compound from
  • Structure : 5-Benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(2-methylphenyl)thiophene-2,4-diamine
  • Key Differences :
    • Replaces benzenesulfonyl with 4-chlorobenzenesulfonyl.
    • Substitutes 2-chlorophenyl with 2-methylphenyl.
  • The methyl group on the anilino moiety may weaken hydrogen-bonding interactions with biological targets .
  • Molecular Weight : ~525.0 g/mol (C25H20ClN3O3S2) .

Pharmacological and Physicochemical Properties

Property Target Compound BA98455 G613-0257 Compound
Molecular Weight ~520–530 g/mol (estimated) 526.56 g/mol 526.6 g/mol 525.0 g/mol
Solubility Moderate (methoxy enhances) Low (benzodioxole) Moderate (fluorine) Low (chloro-sulfonyl)
Electron Effects Electron-donating (methoxy) Electron-withdrawing (F) Mixed (F, dimethyl) Electron-withdrawing (Cl)
Steric Hindrance Moderate (2-Cl-phenyl) Low (2-F-phenyl) High (2,4-dimethyl) Moderate (2-methylphenyl)

Biological Activity

The compound 3-(Benzenesulfonyl)-N2-(2-chlorophenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine is a member of the thiophene-based derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. This article provides an overview of its biological activity, including anticancer properties and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H18ClN3O3S\text{C}_{19}\text{H}_{18}\text{ClN}_{3}\text{O}_{3}\text{S}

This compound features a thiophene ring substituted with various functional groups, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiophene derivatives in cancer therapy. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

  • Mechanism of Action : Preliminary investigations suggest that the compound may exert its anticancer effects through the inhibition of tubulin polymerization, thereby disrupting mitotic spindle formation and leading to apoptosis in cancer cells .

Case Studies

  • In Vitro Studies :
    • A study evaluated the antiproliferative effects of similar thiophene derivatives against prostate cancer cells. The most potent compounds exhibited IC50 values ranging from 0.7 to 1.0 μM , indicating strong inhibitory activity .
    • Another study found that modifications to the methoxybenzoyl group significantly enhanced anticancer activity, with some derivatives showing IC50 values as low as 21 nM against melanoma cells .
  • In Vivo Studies :
    • In murine models, compounds structurally related to this compound demonstrated significant tumor suppression and improved survival rates when administered at therapeutic doses .

Table 1: Anticancer Activity of Thiophene Derivatives

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AProstate Cancer0.7Tubulin polymerization inhibition
Compound BMelanoma0.021Apoptosis induction
This compoundVariousTBD (To Be Determined)

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiophene derivatives. Modifications at specific positions on the thiophene ring or substituents can dramatically alter biological activity:

  • Substituent Variations : The presence of electron-withdrawing groups (like chloro or sulfonyl groups) at specific positions has been correlated with increased potency against cancer cell lines.
  • Functional Group Influence : Methoxy groups enhance lipophilicity and cellular uptake, contributing to improved bioavailability and efficacy .

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